

Application Notes and Protocols for Sustained-Release Famotidine Hydrochloride Formulations

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Compound of Interest

Compound Name: *Famotidine hydrochloride*

Cat. No.: *B14066863*

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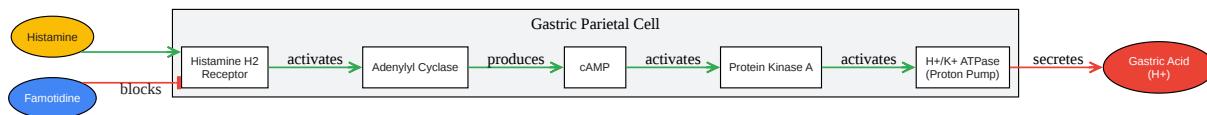
Introduction

Famotidine is a potent histamine H₂-receptor antagonist that effectively inhibits gastric acid secretion.^{[1][2][3]} It is widely prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.^{[1][2]} However, conventional oral formulations of famotidine have a relatively short biological half-life of 2.5 to 4 hours and an oral bioavailability of only 40-45%, which necessitates frequent dosing to maintain therapeutic efficacy.^{[4][5][6]} The development of a sustained-release dosage form is therefore highly desirable to improve patient compliance, maintain steady plasma drug concentrations, and prolong the therapeutic effect.^[6]

This document provides detailed application notes and protocols for the formulation and evaluation of sustained-release **famotidine hydrochloride** dosage forms, intended for researchers and drug development professionals.

Mechanism of Action: Famotidine

Famotidine competitively inhibits the action of histamine on H₂ receptors located on the basolateral membrane of gastric parietal cells.^{[1][3]} This action blocks the signaling pathway for acid secretion, leading to a reduction in both the volume and acid concentration of gastric juice.^{[1][7]}

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Caption: Famotidine's mechanism of action on gastric parietal cells.

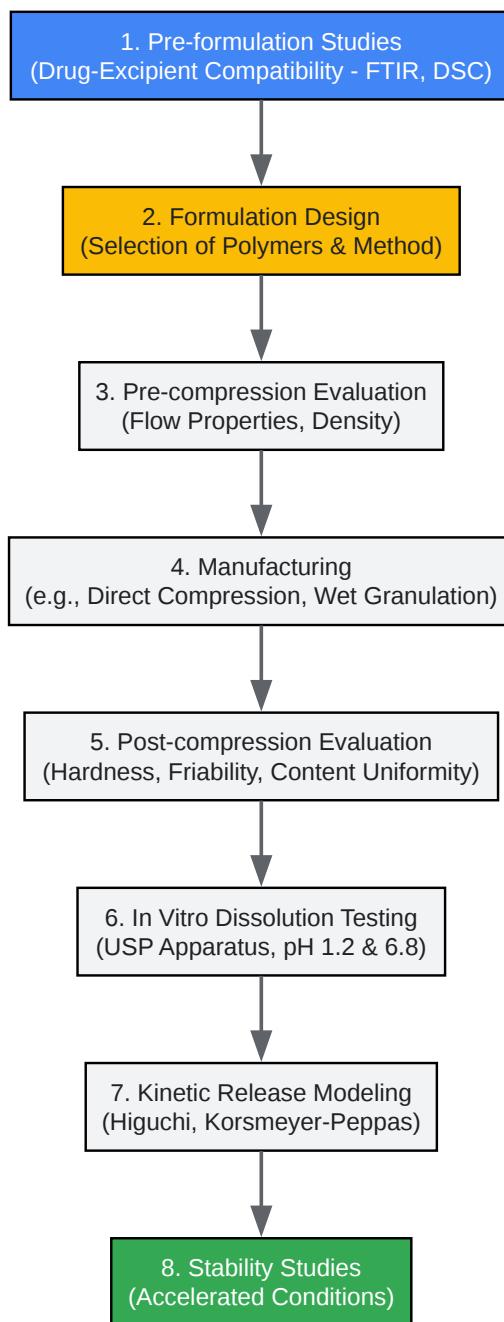
Physicochemical and Pharmacokinetic Properties of Famotidine

A summary of key properties is essential for designing an effective sustained-release system.

Property	Value	Reference
Chemical Formula	C8H15N7O2S3	[3]
Molecular Weight	337.45 g/mol (Famotidine) / 373.9 g/mol (HCl salt)	[8][9]
Melting Point	Approx. 163–164 °C	[10]
pKa	6.76	[3]
Solubility	Very slightly soluble in water; freely soluble in glacial acetic acid; slightly soluble in methanol.	[3][10][11]
Oral Bioavailability	40–50%	[2][4][12]
Elimination Half-life	2.5–4.0 hours	[2][4][5][6]
Time to Peak (Oral)	1–4 hours	[4][12]
Plasma Protein Binding	15–22%	[2][4]
Primary Elimination	Renal (approx. 70% unchanged)	[4]

General Experimental Workflow for Formulation Development

The development of a sustained-release famotidine formulation follows a structured workflow from initial design to final evaluation.



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Caption: General workflow for sustained-release tablet development.

Application Note 1: Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a common and effective strategy for achieving sustained drug release. The system relies on polymers that hydrate in the presence of gastrointestinal fluids to form a gel layer that controls the rate of drug diffusion and/or matrix erosion.

Protocol 1: Formulation and Evaluation of Famotidine Matrix Tablets

This protocol details the preparation of sustained-release famotidine tablets (40 mg) using hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC).

1. Materials and Equipment

- API: **Famotidine Hydrochloride**
- Polymers: HPMC K100M, HPMC K15M[13]
- Filler/Binder: Microcrystalline Cellulose (Avicel PH 101), Lactose
- Glidant: Talc[13]
- Lubricant: Magnesium Stearate[13]
- Equipment: Digital weighing balance, Mortar and pestle, Sieves (20#, 80#), V-blender, Tablet compression machine, Hardness tester, Friability tester, UV-Vis Spectrophotometer.

2. Example Formulation Composition

Ingredient	Function	Quantity per Tablet (mg)
Famotidine HCl	Active Pharmaceutical Ingredient	40
HPMC K100M	Release-Controlling Polymer	80
Lactose	Filler	122
Talc	Glidant	4
Magnesium Stearate	Lubricant	4
Total Weight		250

3. Manufacturing Procedure (Direct Compression)

- Sieving: Pass famotidine, HPMC K100M, and lactose through an 80-mesh sieve to ensure uniformity.[13]
- Blending: Mix the sieved powders thoroughly in a V-blender for 15-30 minutes.[13]
- Lubrication: Add talc and magnesium stearate to the blend and mix for an additional 3-5 minutes.
- Compression: Compress the final blend into tablets using an 8.73mm punch to achieve a target weight of 250 mg and hardness of 4-6 kg/cm².[13]

4. Evaluation of Pre-compression Parameters

- Angle of Repose: Determine the angle of repose to assess the flowability of the powder blend. Values below 35° indicate acceptable to good flow properties.
- Bulk and Tapped Density: Measure the bulk and tapped densities of the blend.
- Compressibility Index (Carr's Index): Calculate using the formula: [(Tapped Density - Bulk Density) / Tapped Density] x 100. Values from 11-16% indicate good flow characteristics.

5. Evaluation of Post-compression Parameters

Parameter	Method	Acceptance Criteria
Weight Variation	Weigh 20 tablets individually and calculate the average weight.	Complies with Pharmacopoeial specifications (e.g., $\pm 7.5\%$ for 130-324mg tablets).
Hardness	Test 5-10 tablets using a hardness tester.	Typically 4-6 kg/cm ² to ensure mechanical integrity. ^[13]
Friability	Test a sample of tablets in a friabilator (e.g., 100 rotations).	Less than 1% weight loss is acceptable. ^[14]
Thickness	Measure the thickness of 10 tablets using a caliper.	Should be uniform across the batch.
Drug Content	Assay a powdered sample of 10 tablets using UV spectrophotometry at 265 nm.	90-110% of the label claim.

Application Note 2: Gastro-retentive Floating Matrix Tablets

For drugs like famotidine, which have an absorption window in the upper GI tract, prolonging gastric residence time can significantly improve bioavailability.^[12] Floating drug delivery systems (FDDS) achieve this by maintaining a density lower than that of gastric fluids.^[14]

Protocol 2: Formulation of Effervescent Floating Tablets

This protocol uses a gas-generating agent (sodium bicarbonate) within a hydrophilic matrix to induce buoyancy.

1. Materials

- API: **Famotidine Hydrochloride**
- Polymers: HPMC K100M, HPMC K4M^[14]
- Gas-Generating Agent: Sodium Bicarbonate^{[14][15]}

- Other Excipients: As listed in Protocol 1.

2. Example Formulation Composition

Ingredient	Function	Quantity per Tablet (mg)
Famotidine HCl	Active Pharmaceutical Ingredient	40
HPMC K100M	Swellable Matrix Polymer	100
Sodium Bicarbonate	Gas-Generating Agent	30
Lactose	Filler	72
Talc	Glidant	4
Magnesium Stearate	Lubricant	4
Total Weight		250

3. Manufacturing Procedure

- Follow the direct compression method as described in Protocol 1.

4. Evaluation of Floating Properties

- Apparatus: Use a 100 mL beaker containing 0.1 N HCl.[\[13\]](#)
- Procedure: Place a tablet in the beaker.
- Floating Lag Time: Measure the time it takes for the tablet to rise to the surface of the medium.[\[13\]](#)
- Total Floating Time: Record the total duration for which the tablet remains buoyant. A duration of 6-10 hours or more is desirable.[\[14\]](#)
- Mechanism: Upon contact with the acidic medium, sodium bicarbonate reacts to generate CO₂ gas. This gas gets entrapped within the gel matrix formed by the hydrating HPMC, reducing the tablet's density and causing it to float.[\[14\]](#)[\[15\]](#)

Protocol 3: In Vitro Drug Release Testing

Dissolution testing is critical for assessing the sustained-release characteristics of the formulation.

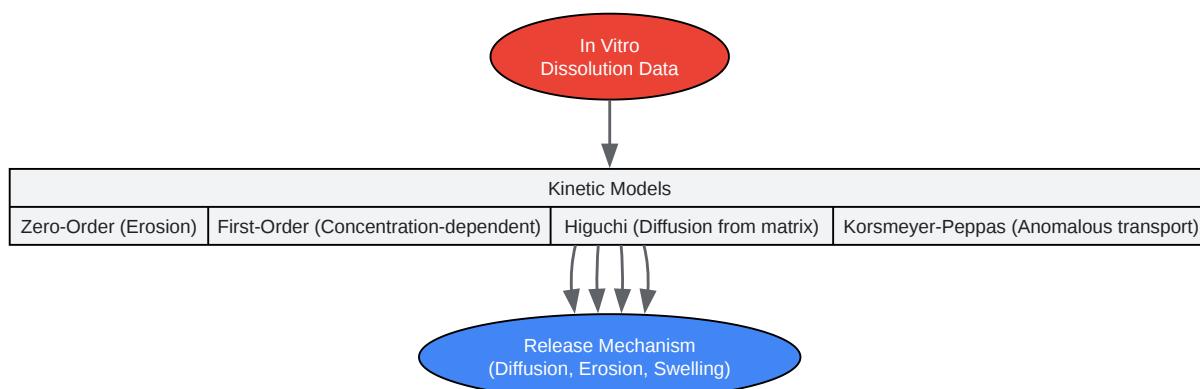
1. Dissolution Parameters

Parameter	Condition
Apparatus	USP Type II (Paddle) or Type I (Basket)
Dissolution Medium	900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by pH 6.8 or 7.4 phosphate buffer.[16][17][18]
Temperature	37 ± 0.5 °C
Rotation Speed	50 or 100 rpm
Sampling Times	1, 2, 4, 6, 8, 10, 12, and 24 hours.

2. Procedure

- Place one tablet in each dissolution vessel.
- Withdraw 5-10 mL samples at the specified time intervals.
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples through a suitable filter (e.g., 0.45 µm).
- Analyze the concentration of famotidine in the samples using a validated UV spectrophotometric method at 265 nm.[19]

3. Data Analysis: Kinetic Modeling To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models.



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Caption: Fitting dissolution data to kinetic models to find release mechanism.

- Higuchi Model: Often indicates that drug release is controlled by diffusion through the matrix. A high correlation coefficient (R^2) for this model is common for matrix tablets.
- Korsmeyer-Peppas Model: Helps to characterize the release mechanism. An 'n' value of < 0.5 suggests Fickian diffusion, while values between 0.5 and 1.0 indicate anomalous (non-Fickian) transport, involving both diffusion and polymer relaxation/erosion.[17]

Conclusion

The development of sustained-release **famotidine hydrochloride** formulations, particularly through hydrophilic matrix and floating systems, presents a viable strategy to overcome the limitations of its short half-life and improve therapeutic outcomes. The protocols outlined above provide a comprehensive framework for the formulation, manufacturing, and evaluation of such advanced dosage forms. Careful selection of polymers and systematic evaluation of physical properties and drug release kinetics are paramount to achieving a successful and stable product.

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